molecular formula C24H25N3O5 B2781808 N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1396887-98-1

N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2781808
CAS RN: 1396887-98-1
M. Wt: 435.48
InChI Key: NDKUWWVRFZAQRT-UHFFFAOYSA-N
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Description

Chromanone or Chroman-4-one is a significant heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

Chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. While chromanone and imidazole moieties have been studied extensively , the properties of the specific compound are not available in the literature.

Scientific Research Applications

Antiproliferative Activity

The compound has shown significant antiproliferative activities against various cancer cell lines . It has been found to be particularly effective against MDA-MB-231 cancer cells, with IC50 values in the range of 5.2–22.2 μM . The compound was also found to be minimally cytotoxic to normal cell lines such as HEK-293 and LLC-PK1 .

Apoptotic Activity

The compound has demonstrated apoptotic activity . At a concentration of 5 μM, it induced apoptosis in MDA-MB-231 cells by 50.8% . This suggests that the compound could potentially be used as a therapeutic agent for inducing programmed cell death in cancer cells .

Kinase Inhibitory Activity

Although the compound was found to be inactive towards different kinases, it still holds potential for further exploration in this area .

Anti-Inflammatory Agents

Isoxazoles, which are part of the compound’s structure, have been recognized as potent anti-inflammatory agents . This suggests that the compound could potentially be used in the treatment of inflammatory diseases .

Antibacterial Effects

Preliminary bioassay results have indicated that the compound has a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus . This suggests that the compound could potentially be used as a lead compound for drug discovery in the field of antibacterial therapies .

Synthetic Precursors

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, which are part of the compound’s structure, are privileged structures due to their biological activity against a broad range of targets . They are especially important as synthetic precursors of a variety of compounds with marked biological activity . This suggests that the compound could potentially be used as a building block in the synthesis of other biologically active compounds .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and biological activity. While chromanone and imidazole derivatives have been used in various therapeutic applications , the safety profile of the specific compound is not available in the literature.

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-14-17-12-16(11-15-5-4-9-27(20(15)17)23(14)30)26-22(29)21(28)25-13-24(31)8-10-32-19-7-3-2-6-18(19)24/h2-3,6-7,11-12,14,31H,4-5,8-10,13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKUWWVRFZAQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4(CCOC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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